molecular formula C16H11N5O2S4 B2529187 N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 389073-55-6

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2529187
M. Wt: 433.54
InChI Key: MWTIDASQUHZIBR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic rings including a benzothiazole, thiadiazole, and thiophene . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The structure of this compound would be determined by the arrangement of its atoms and the bonds between them. This could be analyzed using spectroscopic techniques such as IR, NMR, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. Benzothiazoles, for example, are known to participate in a variety of chemical reactions .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds like thiophene, benzothiazole, and thiadiazole derivatives have been extensively studied for their pharmacological potential. These compounds are known for their diverse biological activities, which include antimicrobial, anti-inflammatory, analgesic, antitumor, antiviral, and antioxidant properties. The thiadiazole ring, in particular, has been identified as a crucial pharmacophore in the development of new therapeutic agents due to its versatile pharmacological potential (M. Lelyukh, 2019). Similarly, benzothiazole derivatives have been highlighted for their significant roles in medicinal chemistry, offering a wide range of biological activities and serving as core structures in the development of potent drugs (Sumit, Arvind Kumar, A. Mishra, 2020).

Synthetic Pathways and Biological Importance

The synthesis of thiophene analogues, for example, has been explored for their potential carcinogenicity and biological relevance, indicating the interest in understanding their interaction with biological systems and their potential as therapeutic agents or in drug discovery (J. Ashby, J. Styles, D. Anderson, D. Paton, 1978). Additionally, the synthesis and biological importance of 2-(thio)ureabenzothiazoles highlight the significance of these heterocyclic systems in medicinal chemistry, suggesting that they could serve as potential therapeutic agents due to their varied pharmacological activities (M. Rosales-Hernández, J. Mendieta-Wejebe, I. Padilla-Martínez, E. García-Báez, A. Cruz, 2022).

Structural-Activity Relationships

Understanding the structure-activity relationships of thiophene derivatives has been a focus of research, aiming to delineate how different molecular modifications influence their therapeutic properties. This research informs the development of new compounds with enhanced biological activities or reduced side effects (G. Drehsen, J. Engel, 1983).

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S4/c22-12(18-14-17-9-4-1-2-5-10(9)26-14)8-25-16-21-20-15(27-16)19-13(23)11-6-3-7-24-11/h1-7H,8H2,(H,17,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTIDASQUHZIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

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